3-(3-Bromophenyl)pentanedial
Description
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (hereafter referred to as compound 3) is a halogen-substituted chalcone derivative synthesized via microwave-assisted Claisen-Schmidt condensation. This method involves aldol condensation between 3-bromophenyl aldehyde and p-tolyl ketone, yielding a yellow crystalline product with a reaction time of 8 minutes at 800°C and 700 W . The compound was characterized using TLC, UV-Vis, FTIR, and ¹H-NMR spectroscopy, confirming its structural integrity .
Compound 3 exhibits moderate cytotoxic activity against MCF-7 breast cancer cells, with an IC50 of 42.22 μg/mL . Its bromophenyl and p-tolyl substituents contribute to its bioactivity, though its potency is lower compared to analogs with bulkier aryl groups (e.g., isopropylphenyl).
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)pentanedial |
InChI |
InChI=1S/C11H11BrO2/c12-11-3-1-2-10(8-11)9(4-6-13)5-7-14/h1-3,6-9H,4-5H2 |
InChI Key |
GJYYFWKFOQFQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC=O)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substitution
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electron-withdrawing capacity enhance cytotoxic activity compared to chlorine. For example, compound 3 (Br-substituted) has an IC50 of 42.22 μg/mL, whereas its chlorine analog (compound 1 ) is inactive (IC50 = 1,484.75 μg/mL) .
- Positional Effects : Bromine at the meta-position (compound 3 ) is less potent than analogs with extended conjugation (compound 2 ) or bulky substituents (compound 4 ), suggesting steric and electronic factors modulate activity .
Aryl Group Modifications
- p-Tolyl vs. 4-Isopropylphenyl : Replacing p-tolyl (compound 3 ) with 4-isopropylphenyl (compound 4 ) increases potency (IC50 drops from 42.22 to 22.41 μg/mL). The isopropyl group’s hydrophobicity likely improves membrane permeability .
- Conjugation Effects : Compound 2 , featuring a 4-tolylphenyl group, shows higher activity (IC50 = 37.24 μg/mL) than compound 3 , likely due to enhanced π-π stacking with cellular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
